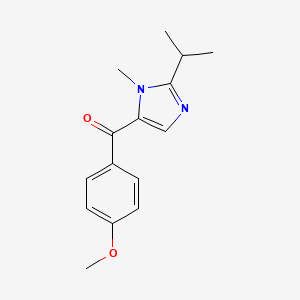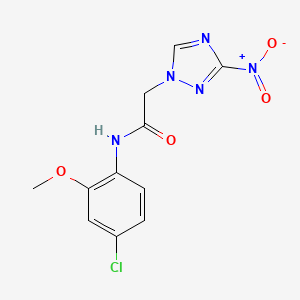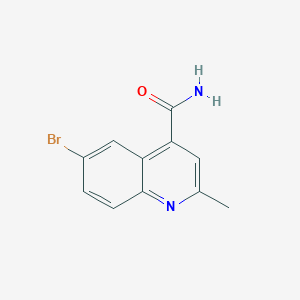
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone, also known as IMMP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMMP is a ketone derivative that belongs to the imidazole class of compounds.
Mecanismo De Acción
As a positive allosteric modulator of the GABA-A receptor, (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and other neurological symptoms.
Biochemical and physiological effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to a decrease in anxiety and other neurological symptoms. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, one limitation is that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone is a synthetic compound, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. Another area of interest is the investigation of the anti-inflammatory effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone and its potential use in the treatment of inflammatory disorders. Additionally, further research is needed to understand the long-term effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone on neuronal activity and behavior.
Métodos De Síntesis
The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)15-16-9-13(17(15)3)14(18)11-5-7-12(19-4)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMOSQGQMAPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)


![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)